Bis(2-diphenylphosphinophenyl)ether

Catalog No.
S677110
CAS No.
166330-10-5
M.F
C36H28OP2
M. Wt
538.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-diphenylphosphinophenyl)ether

CAS Number

166330-10-5

Product Name

Bis(2-diphenylphosphinophenyl)ether

IUPAC Name

[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane

Molecular Formula

C36H28OP2

Molecular Weight

538.6 g/mol

InChI

InChI=1S/C36H28OP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H

InChI Key

RYXZOQOZERSHHQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Wide Bite Angle Diphosphine Ligand:

Bis(2-diphenylphosphinophenyl)ether, commonly known as DPEphos, is a significant compound in inorganic and organometallic chemistry. It functions as a wide bite angle diphosphine ligand. This characteristic structure allows DPEphos to bind to metal centers with a larger separation between the two phosphorus atoms compared to other diphosphine ligands. This wider bite angle provides specific advantages in various research applications.

Catalysis:

DPEphos plays a crucial role in homogeneous catalysis, where a catalyst remains in the same phase (usually liquid) as the reactants throughout the reaction. Due to its unique bite angle and electronic properties, DPEphos finds application in diverse catalytic processes, including:

  • Hydroformylation: Conversion of alkenes into aldehydes using carbon monoxide and hydrogen.
  • Hydrogenation: Reduction of unsaturated bonds using hydrogen gas.
  • Cross-coupling reactions: Formation of carbon-carbon bonds between two different molecules.

The specific bite angle and steric properties of DPEphos can influence the selectivity and activity of the catalyst, making it a valuable tool for researchers in designing efficient and selective catalytic systems.

Activation of Small Molecules:

DPEphos also demonstrates remarkable ability to activate small molecules such as hydrogen gas, carbon dioxide, and dinitrogen. This activation process allows for the subsequent transformation of these molecules into valuable products. For instance, DPEphos-based catalysts have been explored in the context of:

  • Hydrogen activation: Splitting the H-H bond in hydrogen molecules, a crucial step in hydrogen storage and utilization.
  • CO2 reduction: Converting carbon dioxide into valuable chemicals or fuels, contributing to sustainable development efforts.

These applications highlight the potential of DPEphos in developing new strategies for harnessing small molecules for energy production and chemical synthesis.

Material Science:

Beyond catalysis and small molecule activation, DPEphos finds applications in material science. The unique binding properties of DPEphos can be utilized to design and synthesize novel materials with desired functionalities. For example, DPEphos has been employed in:

  • Metal-organic frameworks (MOFs): Porous materials constructed from metal ions or clusters linked by organic ligands.
  • Polymers: Large molecules formed by repeating units. [Organism:noexp]

Bis(2-diphenylphosphinophenyl)ether, commonly referred to as DPEphos, is a bidentate diphosphine ligand with the chemical formula C36H28OP2. This compound features two diphenylphosphino groups attached to a phenyl ether backbone, creating a structure that facilitates coordination with various metal centers. DPEphos is characterized by its wide bite angle, which is advantageous in stabilizing metal-ligand complexes, making it a significant player in organometallic chemistry and catalysis .

DPEphos acts as a ligand in coordination complexes. It donates electron density from the phosphorus atoms to the central metal, forming stable metal-phosphorus bonds. This donation of electrons can influence the electronic properties of the metal center, affecting its reactivity and ability to participate in various catalytic cycles []. The specific mechanism depends on the nature of the coordinated metal and the reaction involved.

, particularly in the formation of metal complexes. For instance, it can coordinate with transition metals such as ruthenium and copper to form stable complexes used in catalytic processes. One example includes the synthesis of ruthenium(II) complexes that exhibit catalytic activity in hydrogenation reactions. The reaction of DPEphos with silver(I) salts also leads to the formation of dinuclear complexes, showcasing its versatility as a ligand .

The synthesis of bis(2-diphenylphosphinophenyl)ether typically involves the reaction of chlorodiphenylphosphine with diphenyl ether. The reaction proceeds under controlled conditions to ensure the formation of the desired diphosphine ligand. The general synthetic pathway can be summarized as follows:

  • Starting Materials: Chlorodiphenylphosphine and diphenyl ether.
  • Reaction Conditions: The reactants are combined in an appropriate solvent (often an organic solvent) and heated under reflux.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain pure bis(2-diphenylphosphinophenyl)ether .

XantphosDiphosphine108°Catalysis in cross-coupling reactionsBis(diphenylphosphino)ethaneDiphosphine100°Catalytic applicationsDipehnyl phosphineMonodentate phosphineN/AUsed in various organometallic reactions

Uniqueness of Bis(2-diphenylphosphinophenyl)ether: Compared to these similar compounds, bis(2-diphenylphosphinophenyl)ether stands out due to its wider bite angle (104°), which allows for greater flexibility and enhanced coordination properties when forming metal complexes. This flexibility can lead to improved catalytic activity and selectivity in various chemical transformations .

Interaction studies involving bis(2-diphenylphosphinophenyl)ether focus on its coordination behavior with different transition metals. These studies reveal insights into the stability and reactivity of metal-ligand complexes formed with DPEphos. For example, research has shown that when DPEphos interacts with copper(I), it leads to the formation of complexes that exhibit distinct electronic properties and reactivity patterns compared to other phosphine ligands . Investigating these interactions helps in understanding how modifications to ligand structure can influence catalytic performance.

Discovery and Initial Characterization

The development of DPEphos emerged within the broader context of diphosphine ligand research that gained momentum in the late 20th century. While the search results don't provide the exact first synthesis date, DPEphos has been widely studied since at least the late 1990s as evidenced by multiple publications. The compound consists of a diphenyl ether backbone with two diphenylphosphino groups strategically positioned at the ortho positions of the aromatic rings. This architectural arrangement creates a specific bite angle of approximately 104°, which significantly influences its coordination behavior and catalytic properties.

Initial characterization studies revealed DPEphos's fundamental properties as a wide bite angle diphosphine ligand. The compound is a white crystalline powder with a melting point between 184.0°C to 187.0°C. Its solubility profile indicates insolubility in water but good solubility in common organic solvents, making it practical for various applications in homogeneous catalysis. Early structural investigations established the importance of the diphenyl ether backbone in providing a degree of flexibility not present in more rigid diphosphine ligands, which contributes to its unique coordination chemistry.

Nomenclature Evolution and Systematic Classification

The nomenclature of DPEphos has evolved alongside advancements in chemical naming conventions:

  • The full scientific name is Bis[(2-diphenylphosphino)phenyl] ether, which directly describes its structural composition
  • "DPEphos" is derived from diphenyl ether (DPE), which constitutes the central backbone of the ligand
  • According to IUPAC standards, the systematic name is {2-[2-(diphenylphosphanyl)phenoxy]phenyl}diphenylphosphane, reflecting its precise chemical structure
  • Alternative names include:
    • Oxydi-2,1-phenylene bis diphenylphosphine
    • 2,2'-bis(diphenylphosphino)diphenyl ether
    • [2-(2-diphenylphosphanylphenoxy)phenyl]diphenylphosphane

The compound is systematically classified with CAS Number 166330-10-5. Table 1 summarizes the key identifiers and physical properties of DPEphos.

Table 1: Chemical Identifiers and Physical Properties of DPEphos

PropertyValue
CAS Number166330-10-5
Molecular FormulaC36H28OP2
Molecular Weight538.57 g/mol
Melting Point184.0°C to 187.0°C
Physical FormWhite crystalline powder
SolubilityInsoluble in water, soluble in organic solvents
IUPAC Name{2-[2-(diphenylphosphanyl)phenoxy]phenyl}diphenylphosphane
InChI KeyRYXZOQOZERSHHQ-UHFFFAOYSA-N

The compound's structural classification places it within the category of diaryl ether-based diphosphine ligands, distinguished by the presence of an ether linkage between the two phosphino-substituted aromatic rings. This classification is important for understanding its relationship to other diphosphine ligands and its expected coordination behavior with transition metals.

Historical Milestones in DPEphos-Based Coordination Chemistry

The trajectory of DPEphos in coordination chemistry has been marked by several significant developments that have expanded its applications and transformed our understanding of its properties.

Copper Complexes

A pivotal advancement came in 2007 with the synthesis and characterization of tricoordinated cationic Cu(I) complexes incorporating DPEphos. Researchers reported the complex [Cu(κ2-P,P'-DPEphos)(κ1-P-DPEphos)][BF4], which featured a dangling phosphorus center that could undergo oxidation when treated with oxidizing agents like MnO2, elemental sulfur, or selenium. This reactivity led to the formation of Cu-E bonds (where E = O, S, or Se), demonstrating the versatility of DPEphos in supporting diverse coordination environments. The study also employed density functional theory calculations to examine the stereochemical influences of DPEphos on its coordination behavior.

Photoredox Catalysis

A significant breakthrough came with the development of [(DPEPhos)(bcp)Cu]PF6 as a general copper-based photoredox catalyst. This complex has proven effective in promoting the activation of various organic halides, including typically unreactive compounds. The catalyst system facilitates direct arylation of heteroarenes and radical cyclization reactions, exemplified by the synthesis of 4-(1-methyl-1H-pyrrol-2-yl)benzonitrile and the natural product luotonin A. This application represents a significant advancement as it offers a more economical alternative to traditional iridium- and ruthenium-based photoredox catalysts.

Palladium-Catalyzed Cross-Coupling

DPEphos has demonstrated exceptional efficacy in palladium-catalyzed cross-coupling reactions. In carbon-sulfur bond formation, DPEphos achieved yields as high as 91%, significantly outperforming other ligand systems in challenging coupling reactions. This performance highlights the importance of the unique electronic and steric properties of DPEphos in facilitating challenging transformations in organic synthesis.

Asymmetric Catalysis

Researchers have developed modified versions of DPEphos with chiral auxiliaries incorporated into the diphenyl ether backbone. These chiral ligands, containing ester and ether modifications in the ortho positions relative to the diphenylphosphine groups, have been evaluated in asymmetric allylic alkylation reactions catalyzed by palladium. The enantioselectivity achieved (ranging from 3% to 70%) was found to depend on the size of the chiral auxiliary and its proximity to the phosphorus donor groups, demonstrating the potential for tuning DPEphos derivatives for stereoselective catalysis.

Table 2: Significant Applications of DPEphos in Coordination Chemistry

Application AreaMetalComplex TypeKey FindingsReference
Photoredox CatalysisCopper[(DPEPhos)(bcp)Cu]PF6Effective for activation of organic halides and radical transformations
Cross-CouplingPalladiumPd2(dba)3/DPEphos91% yield in C-S bond formation
Coordination ChemistryCopper[Cu(κ2-P,P'-DPEphos)(κ1-P-DPEphos)][BF4]Formation of unique complexes with dangling phosphorus centers
Asymmetric CatalysisPalladiumPd complexes with chiral DPEphos derivativesEnantioselectivity up to 70% in allylic alkylation
Silver ComplexesSilverAg-DPEphos complexesNovel coordination geometries with silver(I)

Evolution of Synthetic Methodologies

The synthesis of DPEphos has undergone significant refinement over the years, evolving from basic approaches to more sophisticated and efficient methodologies.

Early Synthetic Routes

The fundamental synthetic route involves the reaction of chlorodiphenylphosphine with diphenyl ether (DPE). This approach established the basic framework for preparing DPEphos but often resulted in variable yields and purity levels.

Optimized Methodology

A more refined preparation method involves a lithiation-phosphination sequence:

  • Diphenyl ether (0.02 mol) is diluted in hexane (50 mL) at -78°C
  • A hexane solution of n-BuLi (42 mmol) is added dropwise (completed in approximately 5 minutes)
  • The reaction proceeds for 1 hour at -78°C, then the temperature is raised to room temperature (approximately 25°C)
  • The reaction mixture continues stirring for 16 hours
  • A n-hexane solution of diphenylphosphine chloride (42 mmol) is added dropwise under ice-bath conditions
  • The reaction continues at room temperature for 16 hours
  • The solvent is removed by rotary evaporation to obtain a light yellow viscous oil
  • The product is washed with acetone and dried in vacuo to obtain white powder

This optimized procedure yields DPEphos with approximately 87% yield and high purity. The methodology demonstrates the importance of carefully controlled reaction conditions, particularly temperature management during the lithiation step and the subsequent phosphination.

Comparative Historical Development Against Related Diphosphine Ligands

DPEphos exists within the broader context of diphosphine ligand development, with its unique properties distinguishing it from related compounds.

Historical Context of Diphosphine Development

The evolution of diphosphine ligands dates back to the synthesis of dppe (1,2-bis(diphenylphosphino)ethane) in 1959. Initially, many bidentate phosphines showed lower activities compared to monophosphines in catalytic applications, leading to a misconception that bidentate ligands generally resulted in less active catalysts. This viewpoint was challenged as researchers discovered the unique advantages of different diphosphine architectures in specific catalytic transformations.

Bite Angle Significance

The concept of "bite angle" emerged as a critical parameter in understanding diphosphine ligand behavior. DPEphos, with its bite angle of approximately 104°, occupies a specific niche compared to other diphosphine ligands. As shown in Table 3, DPEphos differs from Xantphos (108°) and alkyl-bridged diphosphines in this key parameter.

Table 3: Comparison of DPEphos with Related Diphosphine Ligands

LigandBite Angle (°)BackboneFlexibilityKey Characteristics
DPEphos104Diphenyl etherHigherMore flexible, adaptable coordination
Xantphos108XantheneLowerMore rigid, larger bite angle
DPPE~85EthyleneVariableSmaller bite angle, different electronic properties
DPPF~96FerroceneModerateRedox-active backbone

The bite angle affects critical attributes such as:

  • Metal-ligand bond strength and orientation
  • Electronic properties at the metal center
  • Steric environment around the catalytic site
  • Preference for specific coordination geometries

Comparative Advantages in Catalysis

Compared to other diphosphine ligands, DPEphos offers several distinct advantages:

  • Flexibility: DPEphos provides greater conformational flexibility than Xantphos, allowing better adaptation to different metal coordination requirements. This property is particularly valuable in catalytic cycles requiring geometric changes at the metal center.

  • Electronic Properties: DPEphos exhibits intermediate electronic properties between electron-rich alkyl diphosphines and electron-poor phosphites. This electronic character can be evaluated through techniques such as measuring carbonyl stretching frequencies (νCO) of Ni(CO)2(PP) complexes.

  • Catalytic Performance: In certain applications, DPEphos outperforms related ligands. For example, in carbon-sulfur cross-coupling reactions, DPEphos achieved 91% yield compared to other systems, demonstrating the importance of its unique structural features. Similarly, in nickel-catalyzed cycloaddition reactions of diynes and nitriles, Xantphos (structurally related to DPEphos) provided superior results compared to other ligands like DPPE.

  • Adaptability: The ether backbone of DPEphos provides a unique combination of rigidity and flexibility that makes it adaptable to various metal centers and oxidation states. This adaptability contributes to its versatility across different types of catalytic transformations.

The development of DPEphos and related wide bite angle diphosphine ligands represents a significant evolution in ligand design philosophy. While early research on diphosphine ligands often focused on their chelating strength, the recognition of bite angle effects and conformational flexibility has led to more sophisticated design principles that consider how these parameters influence catalytic performance in specific transformations. DPEphos exemplifies this evolution, combining a specific bite angle with controlled flexibility to create a ligand with broad utility in catalysis and coordination chemistry.

XLogP3

8.8

GHS Hazard Statements

Aggregated GHS information provided by 164 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 164 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 162 of 164 companies with hazard statement code(s):;
H302 (96.3%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (95.68%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

DPEphos

Dates

Modify: 2023-08-15
Lee et al. Enantioselective preparation and chemoselective cross-coupling of 1,1-diboron compounds. Nature Chemistry, doi: 10.1038/nchem.1150, published online 25 September 2011 http://www.nature.com/nchem
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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